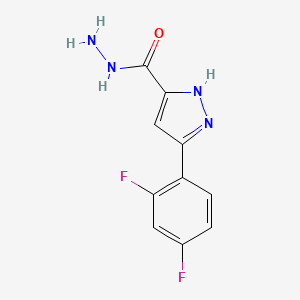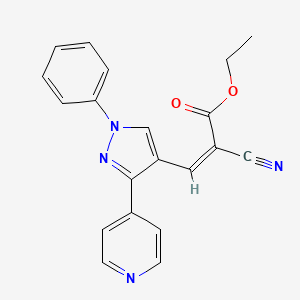
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of phthalazine derivatives and has been studied for its role in treating various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. In inflammation research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to protect neurons by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been found to induce apoptosis and inhibit angiogenesis. In inflammation research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorder research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to protect neurons by inhibiting oxidative stress and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential therapeutic properties in various diseases. However, there are also limitations to using N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide. In cancer research, future studies could focus on the use of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide in combination with other therapies to enhance its anti-cancer effects. In inflammation research, future studies could investigate the potential of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide in treating chronic inflammatory diseases such as rheumatoid arthritis. In neurological disorder research, future studies could focus on the use of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide in combination with other neuroprotective agents to enhance its therapeutic effects.
Conclusion
In conclusion, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide, or N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been studied for its role in treating various diseases, including cancer, inflammation, and neurological disorders. While there is still much to learn about the mechanism of action and potential therapeutic uses of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide, it holds promise as a potential treatment option for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide involves the reaction of 2-methoxyethylamine with 4-chloro-3-propylphthalic anhydride in the presence of a base such as potassium carbonate. The reaction results in the formation of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide, which can be purified and isolated by various methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorder research, N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has been studied for its neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-9-18-15(20)12-7-5-4-6-11(12)13(17-18)14(19)16-8-10-21-2/h4-7H,3,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJPSIZGNJXAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)

![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)

![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)


![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)


![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)